molecular formula C13H21NO3 B14675527 N-(2,2-Diethoxyethyl)-3-methoxyaniline CAS No. 32431-44-0

N-(2,2-Diethoxyethyl)-3-methoxyaniline

Cat. No.: B14675527
CAS No.: 32431-44-0
M. Wt: 239.31 g/mol
InChI Key: ZBKZMZMJUQXDTL-UHFFFAOYSA-N
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Description

N-(2,2-Diethoxyethyl)-3-methoxyaniline: is an organic compound that features a methoxy group attached to an aniline ring, with a diethoxyethyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Diethoxyethyl)-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with 2,2-diethoxyethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Diethoxyethyl)-3-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

N-(2,2-Diethoxyethyl)-3-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2-Diethoxyethyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyethyl group may enhance the compound’s ability to cross cell membranes, while the methoxy group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N-(2,2-Diethoxyethyl)-3-methoxyaniline is unique due to the presence of both the methoxy and diethoxyethyl groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the diethoxyethyl group improves its membrane permeability and stability .

Properties

CAS No.

32431-44-0

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)-3-methoxyaniline

InChI

InChI=1S/C13H21NO3/c1-4-16-13(17-5-2)10-14-11-7-6-8-12(9-11)15-3/h6-9,13-14H,4-5,10H2,1-3H3

InChI Key

ZBKZMZMJUQXDTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC1=CC(=CC=C1)OC)OCC

Origin of Product

United States

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